3-Bromo-5-difluoromethyl-2-(trifluoromethyl)aniline
Overview
Description
3-Bromo-5-difluoromethyl-2-(trifluoromethyl)aniline: is an aromatic compound characterized by the presence of bromine, difluoromethyl, and trifluoromethyl groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Bromo-5-difluoromethyl-2-(trifluoromethyl)aniline typically involves the following steps:
Introduction of Difluoromethyl and Trifluoromethyl Groups: These groups can be introduced via nucleophilic substitution reactions. For instance, difluoromethylation can be performed using difluoromethylating agents like difluoromethyl phenyl sulfone, while trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: This method allows for the efficient and scalable production of the compound by continuously feeding reactants through a reactor.
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity, thereby improving yield and reducing by-products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups (bromine, difluoromethyl, and trifluoromethyl).
Oxidation and Reduction: The aniline group can be oxidized to form nitro or nitroso derivatives, or reduced to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted anilines.
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Amines.
Coupling Products: Biaryl or vinyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand or a substrate in catalytic reactions.
Biology and Medicine:
Pharmaceuticals: Potential precursor for the synthesis of bioactive molecules, including drugs with antifungal, antibacterial, or anticancer properties.
Industry:
Agrochemicals: Used in the development of pesticides and herbicides.
Materials Science: Incorporated into polymers and other materials to impart specific properties such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 3-Bromo-5-difluoromethyl-2-(trifluoromethyl)aniline depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The presence of electron-withdrawing groups can influence its reactivity and binding affinity, making it a versatile compound in drug design.
Comparison with Similar Compounds
- 3-Bromo-2-(trifluoromethyl)aniline
- 5-Bromo-2-(trifluoromethyl)aniline
- 3-Chloro-5-difluoromethyl-2-(trifluoromethyl)aniline
Comparison:
- Reactivity: The presence of different halogens (bromine vs. chlorine) and the number of fluorine atoms can significantly affect the reactivity and stability of the compounds.
- Applications: While all these compounds may be used in similar fields, their specific applications can vary based on their chemical properties. For instance, the trifluoromethyl group is known to enhance metabolic stability and bioavailability in pharmaceuticals.
3-Bromo-5-difluoromethyl-2-(trifluoromethyl)aniline stands out due to its unique combination of substituents, which can offer a balance of reactivity and stability, making it particularly useful in various synthetic and industrial applications.
Properties
IUPAC Name |
3-bromo-5-(difluoromethyl)-2-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF5N/c9-4-1-3(7(10)11)2-5(15)6(4)8(12,13)14/h1-2,7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJLKVYHHFBCKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)C(F)(F)F)Br)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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